molecular formula C12H22ClNO2 B11823909 Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate

Cat. No.: B11823909
M. Wt: 247.76 g/mol
InChI Key: DHPDWNGMRGHEES-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate: is a chemical compound belonging to the piperidine family. It is characterized by the presence of a tert-butyl ester group and a 2-chloroethyl substituent on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of tert-butyl piperidine-1-carboxylate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms tert-butyl piperidine-1-carboxylate.

    Introduction of the 2-chloroethyl group: The tert-butyl piperidine-1-carboxylate is then reacted with 2-chloroethylamine under suitable conditions to introduce the 2-chloroethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the 2-chloroethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are applied for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction typically yields alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biochemical pathways and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects such as enzyme inhibition or DNA alkylation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • Tert-butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

Tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the 2-chloroethyl group allows for targeted chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

tert-butyl 2-(2-chloroethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3

InChI Key

DHPDWNGMRGHEES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCl

Origin of Product

United States

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